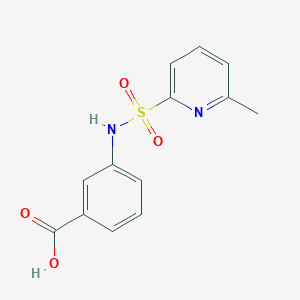
3-(6-Methyl-pyridine-2-sulfonamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Methyl-pyridine-2-sulfonamido)benzoic acid is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both pyridine and benzoic acid moieties in the structure suggests potential biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-pyridine-2-sulfonamido)benzoic acid typically involves the following steps:
Formation of the Sulfonamide Linkage: The reaction between 6-methyl-pyridine-2-sulfonyl chloride and aniline to form the sulfonamide intermediate.
Coupling with Benzoic Acid: The sulfonamide intermediate is then coupled with benzoic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridine ring.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfoxides or sulfides.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(6-Methyl-pyridine-2-sulfonamido)benzoic acid may have applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible antimicrobial or anti-inflammatory properties.
Industry: Utilized in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action for compounds like 3-(6-Methyl-pyridine-2-sulfonamido)benzoic acid typically involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
Pyridine-2-sulfonamide: Similar structure but lacks the benzoic acid moiety.
Benzoic Acid Derivatives: Compounds like salicylic acid with similar carboxylic acid functionality.
Uniqueness
3-(6-Methyl-pyridine-2-sulfonamido)benzoic acid is unique due to the combination of the pyridine, sulfonamide, and benzoic acid functionalities, which may confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H12N2O4S |
|---|---|
Molecular Weight |
292.31 g/mol |
IUPAC Name |
3-[(6-methylpyridin-2-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C13H12N2O4S/c1-9-4-2-7-12(14-9)20(18,19)15-11-6-3-5-10(8-11)13(16)17/h2-8,15H,1H3,(H,16,17) |
InChI Key |
LCDRIDFJCGAOCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














